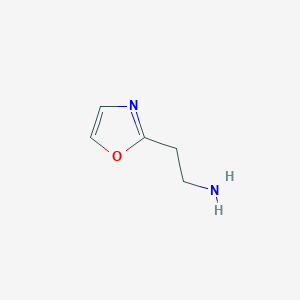

2-(Oxazol-2-YL)ethanamine

Description

Significance of Oxazole-Containing Scaffolds in Modern Chemical Research

The oxazole (B20620) nucleus, a five-membered heterocyclic ring containing nitrogen and oxygen, is a cornerstone in medicinal chemistry. semanticscholar.orgtandfonline.com Its derivatives are integral to numerous compounds with recognized biological activities. semanticscholar.orgtandfonline.com The versatility of the oxazole scaffold has made it a focal point for researchers, leading to the development of a multitude of synthetic methods to create substituted oxazoles. tandfonline.combohrium.com This has spurred innovation in oxazole chemistry, with a significant number of oxazole-containing drug candidates being developed for various therapeutic applications. semanticscholar.orgtandfonline.com

The structure of oxazole derivatives allows for various weak interactions, such as hydrogen bonds and van der Waals forces, enabling them to bind effectively with a wide range of enzymes and receptors within biological systems. tandfonline.commdpi.com This characteristic makes them valuable in the design of new therapeutic agents. tandfonline.comtandfonline.com The ongoing research into oxazole-based compounds continues to be a vibrant area of medicinal research and development. mdpi.com

Evolution of Research on Oxazole-Derived Amine Structures

The study of heterocyclic compounds, particularly those containing nitrogen and oxygen, has been a subject of interest for decades. tandfonline.com Within this field, the oxazole moiety has gained considerable attention in recent years. nih.gov The development of novel synthetic methodologies has been a significant driver of this evolution. For instance, various methods have been established for the synthesis of oxazole derivatives, including the Robinson-Gabriel synthesis, the van Leusen reaction, and the Fischer oxazole synthesis. researchgate.net

The van Leusen oxazole synthesis, discovered in 1972, provides a one-pot method for creating 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). mdpi.com This and other synthetic advancements have allowed for the creation of a diverse library of oxazole-derived amines. Researchers have systematically studied the structure-activity relationships of these compounds, exploring how different functional groups impact their physicochemical properties and biological interactions. tandfonline.com This has led to the design of more potent and specific oxazole-based molecules.

Scope and Academic Objectives of Research Pertaining to 2-(Oxazol-2-YL)ethanamine

Research into this compound focuses on its potential as a building block in the synthesis of more complex molecules. The primary academic objective is to explore its utility in creating novel compounds with potential applications in medicinal chemistry and material science. The structural features of this compound, namely the presence of a primary amine and an oxazole ring, make it a versatile synthon.

The research aims to understand the reactivity of the amine group and the oxazole ring in various chemical transformations. This includes its use in reactions to form amides, sulfonamides, and other derivatives. Furthermore, the oxazole ring can participate in cycloaddition reactions and be functionalized at different positions. A key goal is to develop efficient and selective synthetic routes to new chemical entities starting from this compound. The ultimate objective is to contribute to the broader understanding of oxazole chemistry and to provide a foundation for the future design of novel functional molecules.

Structure

3D Structure

Properties

IUPAC Name |

2-(1,3-oxazol-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c6-2-1-5-7-3-4-8-5/h3-4H,1-2,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YENDQEKGPZVDJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=N1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00680982 | |

| Record name | 2-(1,3-Oxazol-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00680982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885268-79-1 | |

| Record name | 2-Oxazoleethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885268-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1,3-Oxazol-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00680982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Medicinal Chemistry and Biological Activity Investigations of 2 Oxazol 2 Yl Ethanamine and Analogs

Overview of the Oxazole (B20620) Scaffold as a Privileged Structure in Drug Discovery

The 1,3-oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This scaffold is considered a "privileged structure" in medicinal chemistry due to its widespread presence in natural products and synthetic molecules that exhibit a broad spectrum of biological activities. The structural and chemical diversity of oxazole-based molecules allows them to interact with various enzymes and receptors within biological systems through a range of non-covalent interactions, making them a prime skeleton for drug discovery.

The oxazole nucleus is a versatile template for developing novel therapeutic agents. Its derivatives have been investigated for numerous pharmacological properties, including anticancer, anti-inflammatory, antibacterial, antifungal, and antiviral activities. The presence of oxygen and nitrogen atoms in the core structure facilitates different types of interactions with biological targets, which is a key reason for the successful development of oxazole-containing compounds. Consequently, the chemical synthesis of oxazole derivatives has become a significant focus for chemists and pharmacologists aiming to explore their therapeutic potential for the benefit of human health. The oxazole moiety is often combined with other pharmacophores to design and develop novel drugs with enhanced efficacy.

Structure-Activity Relationship (SAR) Studies of 2-(Oxazol-2-YL)ethanamine Derivatives

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity, thereby guiding the rational design of more potent and selective drug candidates. For derivatives of this compound, SAR studies have explored how modifications to different parts of the molecule affect its pharmacological profile.

The substitution pattern on the oxazole ring significantly impacts the biological potency of its derivatives. The nature and position of these peripheral substituents can modulate the molecule's electronic properties, lipophilicity, and steric profile, which in turn affects its interaction with biological targets.

For instance, in a series of 1,2,5-oxadiazole derivatives (a related heterocycle), the antiplasmodial activity was found to be strongly dependent on the substitution pattern of a 4-phenyl moiety attached to the ring. Specifically, a 3-ethoxy-4-methoxyphenyl substituted compound exhibited the highest antiplasmodial activity. Similarly, for other 1,3,4-oxadiazole (B1194373) derivatives, the presence of a 5-nitrofuran-2-yl substituent was shown to be a key determinant for strong bactericidal activity, particularly against Staphylococcus species. These findings highlight that specific aryl and heteroaryl substituents on the core ring can dramatically enhance biological potency.

| Compound Series | Core Heterocycle | Key Substituent | Observed Biological Activity | Reference |

|---|---|---|---|---|

| Benzamides | 1,2,5-Oxadiazole | 3-ethoxy-4-methoxyphenyl | High antiplasmodial activity (PfNF54 IC50 = 0.034 µM) | |

| Oxadiazolines | 1,3,4-Oxadiazoline | 5-nitrofuran-2-yl | Strong bactericidal effect against Staphylococcus spp. | |

| Pyridine Derivatives | Pyridine | -OH and -CH3 at meta-para positions | Improved antiproliferative activity (IC50 = 1.7 nM) |

The amine functionality in the this compound scaffold is a critical site for modification to alter the compound's physicochemical properties and biological activity. Modifications can include acylation, alkylation, or incorporation into larger ring systems.

In the case of bengazole A, an oxazole-containing natural product, SAR studies revealed that the side chains are crucial for its antifungal activity. A long hydrophobic side-chain and a polyol side chain, in conjunction with at least one oxazole ring, were found to be necessary for anti-Candida activity. Replacing the native polyol side chain with a shorter n-propyl carbinol group abolished the biological activity, demonstrating the critical role of this functionality. Furthermore, the fatty acyl side chain was also found to be important, as it potentiates activity only when the native polyol chain is present. This suggests that modifications to functionalities attached to the core oxazole structure, analogous to the amine in this compound, can profoundly impact biological outcomes.

Comparing the SAR of oxazoles with related five-membered heterocycles provides valuable insights into the role of the core scaffold. Benzoxazole (B165842), a fusion of a benzene (B151609) ring with an oxazole ring, is another versatile heterocyclic molecule with a wide range of biological functions, including antibacterial, anticancer, and anti-inflammatory activities. The benzoxazole moiety has been linked to the inhibition of targets like DNA topoisomerase.

Oxadiazoles (B1248032), which are isomers of oxazoles, also serve as important scaffolds in drug discovery. For example, 1,3,4-oxadiazoles are noted for their thermal and metabolic stability and have been developed as anticancer and antibacterial agents. Comparative studies exploring various heterocyclic sulfonamides found that 1,2,4-oxazol-5-yl-benzene sulfonamides demonstrated extremely high biological activity and selectivity as carbonic anhydrase inhibitors.

Thiazole (B1198619), an analog where the oxygen atom of oxazole is replaced by sulfur, also serves as a privileged scaffold. Thiazole is considered to have more aromatic character than oxazole. Aminothiazole derivatives are found in numerous approved drugs and exhibit a wide range of activities, including anticancer and antimicrobial effects. The comparative analysis of these heterocycles indicates that while they share broad therapeutic potential, subtle changes in the heteroatoms and fusion with other rings lead to distinct SAR profiles and target specificities.

Pharmacological Activities and Therapeutic Potential

The oxazole scaffold is a prominent feature in a multitude of compounds investigated for their antineoplastic and anticancer properties. Derivatives of 1,3-oxazole have demonstrated broad-spectrum anticancer activity against drug-susceptible, drug-resistant, and even multidrug-resistant cancer cell lines through various mechanisms of action.

Oxazole derivatives exert their anticancer effects by interacting with a diverse range of molecular targets. Some derivatives function as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis. Other identified targets include STAT3, G-quadruplexes, DNA topoisomerase enzymes, and various protein kinases. For example, a series of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues were designed as tubulin inhibitors, with one derivative showing significant anticancer activity against central nervous system (SNB-19, SNB-75) and non-small cell lung (NCI-H460) cancer cell lines. The versatility of the oxazole ring allows for its incorporation into hybrid molecules designed to target specific pathways involved in cancer progression.

| Compound/Derivative | Cancer Cell Line | Activity/Potency | Mechanism/Target | Reference |

|---|---|---|---|---|

| 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline | Panel of 11 cancer cell lines | Moderate activity (Mean IC50 ≈ 92.4 µM) | Not specified | |

| 1,2,4-oxadiazole-fused-imidazothiadiazole derivatives (13a-b) | A375, MCF-7, ACHN | Good antitumor activity (IC50 = 0.11–1.47 µM) | Not specified | |

| 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6h) | SNB-19, NCI-H460, SNB-75 | Significant activity (PGI = 65.12, 55.61, 54.68 respectively at 10 µM) | Tubulin inhibition | |

| Thiazolo[4,5-d]pyridazin-2-yl]thiourea derivative | NCI-H522, HT29, SK-OV-3, MCF7 | DHFR inhibitor (IC50 = 0.06 µM) | DHFR inhibition |

Antineoplastic and Anticancer Activities

Inhibition of Fms-like Tyrosine Kinase 3 (FLT3-ITD)

Analogs of this compound, specifically those containing an oxazol-2-amine core, have been identified as novel inhibitors of Fms-like tyrosine kinase 3 (FLT3). mdpi.comnih.gov Internal tandem duplication (ITD) mutations in FLT3 are common in acute myeloid leukemia (AML) and lead to the constitutive activation of the kinase, promoting the rapid proliferation of cancer cells. mdpi.comnih.gov

One notable analog, 5-(4-fluorophenyl)-N-phenyloxazol-2-amine, demonstrated significant inhibitory activity against both wild-type FLT3 and the mutated FLT3-ITD in cell-free kinase assays. mdpi.comnih.gov This compound was also effective in inhibiting the proliferation of FLT3-ITD positive AML cell lines, such as Molm-13 and MV4-11, and was shown to induce apoptosis in these cells. mdpi.comnih.gov The anti-leukemic effects of this oxazole derivative were further confirmed through in vivo studies using MV4-11 xenograft mouse models. mdpi.comnih.gov

The development of these oxazole-based compounds is part of a broader effort to find more specific and potent FLT3 inhibitors, moving beyond first-generation multi-kinase inhibitors which often have off-target effects. mdpi.com Benzo[d]oxazole derivatives have also been explored as potent type-I FLT3-ITD inhibitors, highlighting the versatility of the oxazole scaffold in targeting this specific mutation in AML. rawdatalibrary.net

Modulation of Apoptotic Pathways (e.g., Akt/GSK-3β/NF-κB pathway)

Oxazole derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of key signaling pathways. nih.gov The induction of apoptosis is a critical strategy in cancer therapy, and compounds that can trigger this process are of significant interest. mdpi.com

Several studies have pointed to the pro-apoptotic activity of oxazole and its related isoxazole (B147169) analogs. researchgate.net For instance, certain isoxazole derivatives have been shown to activate apoptotic pathways in glioma cell lines. researchgate.net Research on 1,2,4-oxadiazole (B8745197) derivatives, which share a similar five-membered heterocyclic structure, indicates they can act as apoptosis inducers by activating caspase-3, a key executioner enzyme in the apoptotic cascade. mdpi.com This activation represents a promising therapeutic strategy for cancer treatment. mdpi.com Furthermore, some benzothiazole (B30560) derivatives, which can be structurally related to benzo[d]oxazole analogs, induce apoptosis via the mitochondria-mediated intrinsic pathway. frontiersin.org While direct studies on this compound's effect on the Akt/GSK-3β/NF-κB pathway are not detailed, the broader class of oxazole-containing compounds demonstrates a clear capacity to engage and modulate apoptotic machinery in cancer cells.

Inhibition of mTORC1 Pathway

The mechanistic target of rapamycin (B549165) (mTOR) is a protein kinase that is a central regulator of cell growth and proliferation and is often dysregulated in cancer. nih.govnih.gov The mTOR protein is a core component of two distinct complexes, mTORC1 and mTORC2. nih.gov Analogs of this compound, particularly those based on the 1,3,4-oxadiazole and 1,2,4-oxadiazole scaffolds, have been investigated as inhibitors of the mTOR pathway.

A series of N-aryl-1,3,4-oxadiazole-2-amines were identified as novel ATP-competitive inhibitors of mTOR. nih.gov Specific analogs from this series demonstrated potent antiproliferative activities against breast cancer cell lines, with particularly high activity against the metastatic MDA-MB-231 line. nih.gov The most active compounds exhibited mTOR inhibitory activities with IC50 values in the nanomolar range, suggesting they are potent inhibitors of this pathway. nih.gov These findings indicate that the N-aryl-1,3,4-oxadiazole-2-amine structure is a promising scaffold for developing mTOR inhibitors for cancer therapy. nih.gov

Cytotoxicity against Specific Cancer Cell Lines (e.g., Breast, Lung, Prostate, Leukemia)

Derivatives and analogs based on the oxazole scaffold have demonstrated a broad spectrum of cytotoxic activity against various human cancer cell lines. researchgate.net

Breast Cancer: Numerous oxadiazole derivatives have shown anticancer activity against the human breast cancer MCF-7 cell line. nih.gov One study synthesized a series of amide 1,3,4-oxadiazole linked benzoxazole derivatives which were evaluated for their cytotoxic effects. nih.gov Another study on pyrazole-oxadiazole conjugates found high cytotoxicity, with one compound showing an IC50 value of 1.8 µM in MCF-7 cells. nih.gov Additionally, certain 1,3,4-oxadiazole derivatives showed potent antiproliferative activity against the metastatic breast cancer cell line (MDA-MB-231). nih.govmdpi.com

Lung Cancer: Novel oxazole-incorporated naphthyridine derivatives have been screened for anticancer activity against the human lung cancer (A549) cell line, with IC50 values reported as low as 0.01±0.0081 μM. researchgate.net In a study of 1,3,4-oxadiazole-thioether derivatives, the compounds were more effective against the A549 cell line than the MCF-7 breast cancer line. mdpi.com One hydrazone derivative, structurally related to oxadiazoles, showed an IC50 value of 13.39 μM for the A-549 cell line. mdpi.com

Prostate Cancer: Oxazolidinone derivatives, which are structurally related to oxazoles, have been investigated for their activity against prostate cancer cells (DU145). researchgate.net One specific derivative, 5-ethyl-3-(3-fluoro-4-morpholinophenyl)-4-(4-methoxyphenyl)oxazolidin-2-one, exhibited high cytotoxicity against DU145 cells, leading to cell detachment and inhibition of colony formation. researchgate.net Further studies showed that these compounds can induce both apoptosis and senescence in DU145 cells. researchgate.net

Leukemia: Oxazole-based oxadiazole derivatives have been evaluated for their anti-proliferative potential against leukemia cell lines. nih.govresearchgate.net One analog with a p-CF3 substitution on the phenyl ring showed excellent inhibition against HL-60 and PLB-985 cancer cell lines, with IC50 values of 8.50 and 12.50 μM, respectively, which was more potent than the standard drug Etoposide. nih.govresearchgate.net Other 1,3,4-oxadiazole derivatives have also shown proliferation inhibition in the micromolar range against several human acute myeloid leukemia cell lines, including U937, HL60, and MOLM13. nih.gov

| Compound Class | Cell Line | Cancer Type | Reported Activity (IC50) | Reference |

|---|---|---|---|---|

| Pyrazole-oxadiazole conjugate | MCF-7 | Breast | 1.8 µM | nih.gov |

| Oxazole-incorporated naphthyridine | A549 | Lung | 0.01±0.0081 µM | researchgate.net |

| Hydrazone derivative | A549 | Lung | 13.39 µM | mdpi.com |

| Oxadiazole derivative | MDA-MB-231 | Breast (Metastatic) | 22.73 µM | mdpi.com |

| Hydrazone derivative | PC-3 | Prostate | 9.38 µM | mdpi.com |

| Oxazole-based oxadiazole | HL-60 | Leukemia | 8.50 µM | nih.govresearchgate.net |

| Oxazole-based oxadiazole | PLB-985 | Leukemia | 12.50 µM | nih.govresearchgate.net |

SIRT2 Inhibition

Sirtuin 2 (SIRT2), a cytosolic enzyme, has emerged as a therapeutic target for cancer and neurodegenerative diseases. acu.edu.in Analogs of this compound, particularly those incorporating an oxadiazole scaffold, have been developed as SIRT2 inhibitors. acu.edu.inresearchgate.net

A series of inhibitors based on the 1,2,4-oxadiazole scaffold were found to be potent against SIRT2, with activity in the single-digit micromolar range. researchgate.net These compounds showed selectivity for SIRT2 over other sirtuins like SIRT1 and SIRT3. researchgate.net The mechanism of inhibition was determined to be uncompetitive with respect to both the peptide substrate and NAD+. researchgate.net

In another study, a novel hit compound with an oxadiazole-carbonylaminothiourea backbone was identified as an inhibitor of both SIRT1 and SIRT2, with an IC50 value of 57 μM for SIRT2. acs.org Additionally, indazole tethered oxadiazoles have been synthesized and shown to inhibit the catalytic activity of SIRT2 in hepatocellular carcinoma cells, leading to apoptosis. acu.edu.in These findings suggest that oxadiazole-containing structures have significant potential for the development of selective SIRT2 inhibitors for therapeutic use. acu.edu.in

Antimicrobial Efficacy (Antibacterial, Antifungal)

The oxazole nucleus is a key component in the discovery of new antimicrobial agents, with various derivatives showing significant antibacterial and antifungal properties. derpharmachemica.comhumanjournals.com

Antibacterial Activity: Numerous studies have demonstrated the antibacterial potential of oxazole derivatives against both Gram-positive and Gram-negative bacteria. derpharmachemica.commedicopublication.com For instance, a series of amine-linked bis- and tris-heterocycles containing an oxazole moiety exhibited excellent antibacterial activity against Staphylococcus aureus and Klebsiella pneumoniae. derpharmachemica.com Another study synthesized multi-substituted oxazoles that showed pronounced activity against S. aureus, Escherichia coli, and Bacillus subtilis. d-nb.info Chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl) propanoic acid derivatives also showed in vitro activity against all screened Gram-negative and Gram-positive bacteria. derpharmachemica.com The substitution pattern on the oxazole ring plays a crucial role in determining the biological activity of these compounds. iajps.com

Antifungal Activity: Oxazole derivatives have also been recognized for their antifungal efficacy. d-nb.infomdpi.com In one study, nearly all prepared spiro 3H-indole-3,40-pyrano(30,20-d) oxazole derivatives exhibited high antifungal activity. iajps.com A series of 1,2,4-oxadiazole derivatives were synthesized and showed significant antifungal activities against several plant pathogenic fungi, including Rhizoctonia solani, Fusarium graminearum, and Botrytis cinerea. mdpi.com Specifically, compound 4f from this series demonstrated potent activity with EC50 values as low as 8.81 μg/mL against Colletotrichum capsica. mdpi.com

| Compound Class | Target Organism | Activity Type | Key Findings | Reference |

|---|---|---|---|---|

| Amine-linked bis-oxazoles | S. aureus, K. pneumoniae | Antibacterial | Excellent activity; Zone of inhibition 21-22 mm | derpharmachemica.com |

| Multi-substituted oxazoles | S. aureus, E. coli, B. subtilis | Antibacterial | Pronounced activity compared to ampicillin | d-nb.info |

| 1,2,4-Oxadiazole derivatives | R. solani, F. graminearum, C. capsica | Antifungal | Significant activity; EC50 as low as 8.81 µg/mL | mdpi.com |

| Spiro 3H-indole-oxazoles | Fungal strains | Antifungal | High activity; Zone of inhibition up to 90 mm | iajps.com |

Anti-inflammatory and Analgesic Properties

Compounds containing oxazole and related oxadiazole scaffolds have been widely investigated for their anti-inflammatory and analgesic activities. d-nb.infotandfonline.commdpi.com

Anti-inflammatory Activity: A number of oxazole derivatives have been synthesized and evaluated for their anti-inflammatory properties using methods like the carrageenan-induced rat paw edema model. banglajol.infojddtonline.info One study reported that a series of 2-(5-substituted-1,3,4-oxadiazole-2-yl)-1,3-benzothiazole derivatives exhibited significant anti-inflammatory effects. banglajol.info Several compounds in this series showed potent activity, with edema inhibition percentages ranging from 69.28% to 81.91%, comparable to the standard drug Diclofenac Sodium (82.14%). banglajol.info Another study found that a newly synthesized oxazole derivative showed maximum anti-inflammatory activity among the tested compounds. jddtonline.info The presence of specific substitutions on the oxadiazole ring, such as 3,4-dimethoxyphenyl or 4-chlorophenyl groups, has been shown to improve anti-inflammatory potential. mdpi.com

Analgesic Properties: The analgesic effects of oxazole and oxadiazole derivatives have also been documented. tandfonline.commdpi.com A series of 2-(5-substituted-1,3,4-oxadiazole-2-yl)-1,3-benzothiazole derivatives that showed good anti-inflammatory activity were also tested for analgesic effects, with some compounds demonstrating potent activity. banglajol.info In a different study, several 1,3,4-oxadiazole derivatives showed analgesic activity ranging from approximately 44% to 71%, which was comparable to or better than the standard, Acetylsalicylic acid (63.2%). mdpi.com

| Compound Class | Biological Activity | Key Findings | Reference |

|---|---|---|---|

| 2-(5-substituted-1,3,4-oxadiazole-2-yl)-1,3-benzothiazoles | Anti-inflammatory | Up to 81.91% edema inhibition, comparable to Diclofenac Sodium | banglajol.info |

| 2-(5-substituted-1,3,4-oxadiazole-2-yl)-1,3-benzothiazoles | Analgesic | Potent activity observed in compounds with good anti-inflammatory effects | banglajol.info |

| 1,3,4-Oxadiazole derivatives | Analgesic | 44% to 71% activity, comparable to Acetylsalicylic acid (63.2%) | mdpi.com |

| Novel Oxazole derivatives | Anti-inflammatory | Derivative A1 showed maximum anti-inflammatory activity | jddtonline.info |

Neuroprotective Applications (e.g., in Alzheimer's Disease Context)

The complex nature of neurodegenerative disorders like Alzheimer's disease (AD) has prompted research into multi-target-directed ligands (MTDLs) that can address several pathogenic pathways simultaneously. Analogs of this compound, particularly those incorporating the oxazole or related bioisosteric rings, have emerged as promising scaffolds for developing such agents.

Research into 2-substituted benzo[d]oxazol-5-amine derivatives has identified them as potent inhibitors of key enzymes implicated in AD: acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine; their inhibition is a primary therapeutic strategy for symptomatic relief in AD. Furthermore, these benzoxazole derivatives have been shown to inhibit the aggregation of amyloid-beta (Aβ) peptides, a hallmark pathological process in AD. The ability to cross the blood-brain barrier, coupled with demonstrated neuroprotective properties, underscores their therapeutic potential.

Identification and Validation of Molecular Targets

Cellular Pathway Analysis

The analysis of cellular pathways affected by oxazole-containing compounds reveals their potential to modulate key signaling cascades involved in cell growth, proliferation, and survival. While specific pathway analysis for this compound is not available, studies on its analogs provide valuable insights.

Novel imidazo[2,1-b]oxazole derivatives have been shown to inhibit the RAFs-MEK1/2-ERK1/2 signaling pathway, which is a critical cascade in many cancers. iiarjournals.org These compounds were found to suppress the transcriptional activity of c-fos and the transactivation of activator protein-1 (AP-1), downstream targets of the ERK pathway. iiarjournals.org

In the context of anticancer activity, the cellular mechanisms of some oxazole derivatives have been linked to the induction of apoptosis. For example, treatment of cancer cell lines with certain oxadiazole derivatives, which share a similar five-membered heterocyclic ring, led to the activation of apoptotic pathways. mdpi.com While the precise pathways modulated by this compound remain to be elucidated, the existing data on its analogs suggest that it could potentially interfere with pro-survival signaling and promote programmed cell death in pathological conditions.

Preclinical Evaluation Methodologies

The preclinical assessment of novel chemical entities is a critical step in drug discovery. For compounds like this compound and its analogs, this evaluation typically involves a battery of in vitro and in vivo assays to determine their pharmacological activity, efficacy, and toxicity profiles.

In vitro screening assays are fundamental for the initial characterization of the biological activity of a compound. For oxazole derivatives, these assays have primarily focused on their antimicrobial and antiproliferative activities.

A variety of oxazole analogs have been subjected to antimicrobial screening against a panel of bacterial and fungal strains. rjstonline.com For instance, novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives were evaluated for their activity against Gram-positive and Gram-negative bacteria, as well as fungal species. rjstonline.com Similarly, benzoxazole derivatives have undergone pharmacological screening to assess their anti-inflammatory, analgesic, and microbiological properties. researchgate.net

In the realm of oncology, numerous oxazole-containing compounds have been screened for their anticancer potential. A systematic review of thiazole and oxazole derivatives highlighted their evaluation for antiproliferative and antitumor activities. researchgate.net These screening efforts are crucial for identifying lead compounds with promising therapeutic potential for further development.

Cell line models are indispensable tools for evaluating the efficacy and toxicity of new drug candidates in a controlled environment. A wide range of human cancer cell lines have been utilized to assess the cytotoxic effects of oxazole derivatives.

For example, a series of 2-aryl-4-arylsulfonyl-5-RS-1,3-oxazoles were evaluated against a panel of 59 human cancer cell lines from various tissue origins, including lung, colon, skin, kidney, and others. biointerfaceresearch.com Similarly, the cytotoxicity of novel oxadiazole derivatives has been tested against glioblastoma, ovarian, breast, and lung cancer cell lines. nih.gov

The table below summarizes the cytotoxic activity of selected oxazole and oxadiazole analogs against various cancer cell lines, as reported in the literature. It is important to note that these are examples of related compounds and not this compound itself.

| Compound Class | Cell Line | Cancer Type | IC50 (µM) |

| 2-Aryl-4-arylsulfonyl-1,3-oxazole derivative | HOP-92 | Non-Small Cell Lung Cancer | Data not specified as IC50 |

| 2-Aryl-4-arylsulfonyl-1,3-oxazole derivative | NCI-H226 | Lung Mesothelioma | Data not specified as IC50 |

| Oxadiazole derivative 1 | U87 | Glioblastoma | 60.3 |

| Oxadiazole derivative 1 | T98G | Glioblastoma | 39.2 |

| Oxadiazole derivative 1 | LN229 | Glioblastoma | 80.4 |

| Oxadiazole derivative 5 | U87 | Glioblastoma | 35.1 |

| Oxadiazole derivative 5 | T98G | Glioblastoma | 34.4 |

| Oxadiazole derivative 5 | LN229 | Glioblastoma | 37.9 |

| Oxadiazole derivative 5 | SKOV3 | Ovarian Cancer | 14.2 |

| Oxadiazole derivative 5 | MCF7 | Breast Cancer | 30.9 |

| Oxadiazole derivative 5 | A549 | Lung Cancer | 18.3 |

This table is for illustrative purposes and presents data for analogs of this compound.

These cell-based assays provide crucial preliminary data on the potential efficacy and selectivity of the compounds, guiding the selection of candidates for further preclinical and in vivo studies.

In vivo animal models are essential for establishing the therapeutic proof-of-concept of a drug candidate and for evaluating its pharmacokinetic and toxicological properties in a whole-organism setting. While in vivo data for this compound is not available, studies on its analogs demonstrate the utility of such models.

A notable example is the in vivo evaluation of 5-(4-fluorophenyl)-N-phenyloxazol-2-amine (compound 7c), an FLT3 inhibitor. The anti-leukemic activity of this compound was confirmed in a xenograft mouse model using MV4-11 cells, where it demonstrated tumor growth inhibition. This study provides a clear example of how in vivo models can be used to validate the therapeutic potential of an oxazole-based compound identified through in vitro screening.

Another study on novel imidazo[2,1-b]oxazole derivatives, KIST0215-1 and KIST0215-2, showed that they suppressed the growth of tumors formed by 4T1 cells in BALB/c mice. iiarjournals.org These findings in animal models are critical for bridging the gap between in vitro activity and potential clinical application.

Computational and Cheminformatics Approaches for 2 Oxazol 2 Yl Ethanamine Research

Molecular Modeling and Docking Studies

Molecular modeling and docking are foundational techniques in computational drug discovery, used to predict the preferred orientation of a ligand when bound to a target protein. These methods are instrumental in understanding the structural basis of molecular recognition for oxazole-containing compounds.

Ligand-Protein Interaction Profiling

Docking studies for oxazole (B20620) derivatives reveal their potential to form a variety of non-covalent interactions within a protein's active site, which are critical for binding affinity and specificity. nih.govnih.gov For a molecule such as 2-(Oxazol-2-YL)ethanamine, the primary amine group and the oxazole ring are key features for interaction. The terminal amine is a potent hydrogen bond donor, while the nitrogen and oxygen atoms of the oxazole ring can act as hydrogen bond acceptors. The heterocyclic ring itself can participate in pi-stacking or pi-anion interactions with aromatic or charged residues in the binding pocket. mdpi.com

Studies on various oxazole-containing molecules have demonstrated their ability to engage with key amino acid residues through these forces. rsc.orgekb.eg These interactions collectively stabilize the ligand-protein complex, and a detailed profile of these interactions is the first step in rational drug design.

Table 1: Potential Ligand-Protein Interactions for this compound This interactive table summarizes the types of non-covalent interactions anticipated for the compound based on its structural motifs.

| Structural Moiety | Potential Interaction Type | Interacting Amino Acid Residue Examples |

|---|---|---|

| Ethylamine (B1201723) Group (-CH2CH2NH2) | Hydrogen Bond (Donor) | Aspartate, Glutamate, Serine |

| Oxazole Ring (Nitrogen) | Hydrogen Bond (Acceptor) | Serine, Threonine, Lysine |

| Oxazole Ring (Oxygen) | Hydrogen Bond (Acceptor) | Arginine, Histidine |

| Oxazole Ring (Aromatic System) | π-π Stacking, π-Alkyl | Phenylalanine, Tyrosine, Leucine, Valine |

Binding Mode Predictions and Design Rationale

By predicting the binding mode, molecular docking provides a rationale for the design of new analogs with improved potency and selectivity. ekb.eg Docking simulations can identify which substitutions on the oxazole or ethanamine scaffold are likely to lead to more favorable interactions. For instance, if docking reveals an unoccupied hydrophobic pocket near the ligand, a medicinal chemist might add a lipophilic group to the molecule to fill that space, potentially increasing binding affinity.

In silico analyses of 2,4,5-trisubstituted oxazoles have shown that specific substitutions can significantly alter binding energy. rsc.org This predictive power allows researchers to prioritize the synthesis of compounds that are most likely to be active, saving considerable time and resources. The ultimate goal is to establish a clear structure-activity relationship (SAR), where the effect of each structural modification on biological activity is understood. mdpi.com

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of a ligand in its binding site, molecular dynamics (MD) simulations offer a dynamic view, revealing how the ligand-protein complex behaves over time. nih.govnottingham.ac.uk MD simulations are crucial for assessing the stability of a predicted binding pose and for more accurate energy calculations. uzh.ch

Conformational Dynamics of Ligand-Target Complexes

MD simulations of protein-ligand complexes, including those with heterocyclic ligands, are used to evaluate the stability of the interactions predicted by docking. ajgreenchem.com By simulating the movements of atoms over nanoseconds, researchers can observe whether key hydrogen bonds are maintained and if the ligand remains stably in the binding pocket. Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone can indicate whether the complex reaches a stable equilibrium or undergoes significant conformational changes. ajgreenchem.com Studies on oxazole-amino acids have highlighted how intramolecular forces and the surrounding environment influence their stable conformations. nih.gov This dynamic insight is critical for validating a proposed binding mode.

Binding Free Energy Calculations (e.g., MM/PBSA Analysis)

A significant application of MD simulations is the calculation of binding free energy, which provides a more accurate estimate of ligand affinity than docking scores alone. frontiersin.org The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular technique for this purpose. nih.gov It calculates the free energy of binding by combining the molecular mechanics energy of the complex with continuum solvation models. nih.govnih.gov

The total binding free energy (ΔG_bind) is decomposed into several components: van der Waals energy, electrostatic energy, polar solvation energy, and nonpolar solvation energy. chemisgroup.us This allows researchers to identify the primary forces driving the binding event. frontiersin.org For example, a large negative contribution from van der Waals and electrostatic energies would suggest that shape complementarity and polar interactions are key to the ligand's affinity. researchgate.net

Table 2: Illustrative MM/PBSA Binding Free Energy Components for an Oxazole Derivative This table provides an example of the energy decomposition obtained from an MM/PBSA calculation, with all values in kcal/mol.

| Energy Component | Value (kcal/mol) |

|---|---|

| Van der Waals Energy (ΔE_vdw) | -45.5 |

| Electrostatic Energy (ΔE_elec) | -20.1 |

| Polar Solvation Energy (ΔG_pol) | +28.3 |

| Nonpolar (SASA) Energy (ΔG_np) | -4.9 |

| Total Binding Free Energy (ΔG_bind) | -42.2 |

Quantum Chemical Calculations (DFT, Ab-initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab-initio methods, are used to investigate the intrinsic electronic properties of a molecule, independent of a biological target. researchgate.netacs.org These methods provide fundamental insights into molecular geometry, stability, and reactivity. researchgate.netnih.gov

DFT is widely used to study oxazole and related heterocyclic systems. irjweb.comdoaj.org Common applications include optimizing the molecule's three-dimensional geometry to its lowest energy state and calculating the distribution of electron density. edu.krd Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The energy gap between the HOMO and LUMO provides information about the chemical reactivity and kinetic stability of the molecule. irjweb.com A smaller energy gap generally implies higher reactivity.

Furthermore, these calculations can generate Molecular Electrostatic Potential (MEP) maps, which visualize the electron-rich and electron-poor regions of a molecule. edu.krd This is valuable for predicting where a molecule is likely to engage in electrostatic or nucleophilic/electrophilic interactions. Theoretical calculations of vibrational frequencies and NMR chemical shifts can also be performed and compared with experimental data to confirm the molecule's structure. doaj.org

Table 3: Key Parameters Derived from Quantum Chemical Calculations for Oxazole Derivatives This interactive table outlines the types of information that can be obtained through methods like DFT.

| Calculated Parameter | Significance in Chemical Research |

|---|---|

| Optimized Molecular Geometry | Predicts bond lengths, bond angles, and dihedral angles. |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. irjweb.com |

| Molecular Electrostatic Potential (MEP) | Identifies sites for electrostatic interactions and reactivity. |

| Partial Atomic Charges | Quantifies the electron distribution across the molecule. |

| Dipole Moment | Measures the overall polarity of the molecule. |

| Vibrational Frequencies | Correlates with experimental IR and Raman spectra for structural confirmation. |

Electronic Structure Analysis and Frontier Molecular Orbitals

The electronic structure of a molecule is fundamental to its chemical reactivity and stability. Analysis of this compound involves quantum chemical methods, such as Density Functional Theory (DFT), to calculate its molecular orbitals. irjweb.commalayajournal.org Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. irjweb.commalayajournal.org A large energy gap suggests high stability and low reactivity, whereas a small gap indicates the molecule is more prone to chemical reactions. irjweb.com For this compound, these calculations would reveal the distribution of electron density and pinpoint the regions of the molecule most likely to participate in charge transfer interactions. malayajournal.org

Table 1: Conceptual Frontier Molecular Orbital Properties for this compound This table is illustrative, showing the types of data generated from electronic structure calculations.

| Property | Description | Predicted Significance for this compound |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to ionization potential. | Indicates the molecule's capacity to act as an electron donor in reactions. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. | Shows the molecule's capacity to act as an electron acceptor. |

| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO. | A smaller gap would suggest higher chemical reactivity and polarizability. irjweb.com |

| HOMO Density Plot | Visual representation of where the highest-energy electrons are located. | Likely localized on the electron-rich oxazole ring and the nitrogen of the amine group. |

| LUMO Density Plot | Visual representation of where an accepted electron would likely reside. | Likely distributed across the conjugated system of the oxazole ring. |

Reactivity Predictions and Mechanistic Insights

Building on the electronic structure analysis, computational methods can predict the reactivity of this compound. Frontier Molecular Orbital Theory states that many chemical reactions occur via the interaction between the HOMO of one molecule and the LUMO of another. wikipedia.org

Another powerful tool is the Molecular Electrostatic Potential (MEP) surface map. The MEP map illustrates the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). malayajournal.orgrsc.org For this compound, the MEP would likely show negative potential (red/yellow areas) around the nitrogen and oxygen atoms of the oxazole ring and the lone pair of the terminal amine group, indicating these are prime sites for electrophilic attack. rsc.org Positive potential (blue areas) would be expected around the hydrogen atoms, particularly the amine hydrogens, making them susceptible to nucleophilic interaction. rsc.org These predictions are crucial for understanding potential reaction mechanisms and designing synthetic pathways.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a compound and its biological activity. nih.govmdpi.com This approach is foundational for designing new molecules with desired therapeutic effects.

Development of Predictive Models for Biological Activity

To develop a QSAR model for a series of compounds including this compound, researchers first calculate a set of molecular descriptors. nih.gov These descriptors are numerical values that quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic characteristics. Machine learning algorithms are then used to build a regression or classification model that links these descriptors to experimentally determined biological activity. nih.gov

For oxazole derivatives, QSAR models have been successfully developed to predict activities against various biological targets. mdpi.com A hypothetical QSAR study for this compound would involve calculating descriptors to predict its activity against a specific target, such as an enzyme or receptor.

Table 2: Examples of Molecular Descriptors for QSAR Modeling of this compound

| Descriptor Class | Example Descriptors | Property Represented |

|---|---|---|

| Topological | Molecular Weight, Atom Count | Size and constitution of the molecule. |

| Electronic | Dipole Moment, HOMO/LUMO Energies | Electron distribution and reactivity. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Lipophilicity, which affects membrane permeability. |

| Steric/3D | Molecular Surface Area, Molecular Volume | The three-dimensional shape and bulk of the molecule. |

Virtual Screening and Lead Optimization Strategies

Once a reliable QSAR model is established, it can be used for virtual screening. nih.gov This process involves using the computational model to predict the biological activity of thousands or even millions of compounds in a virtual library, allowing researchers to prioritize a smaller, more manageable number of candidates for synthesis and testing. nih.govlshtm.ac.uk If this compound were identified as a "hit" compound, its structure would serve as a template.

Following the identification of a hit, lead optimization strategies are employed to improve its properties. nih.gov Computational chemists can systematically modify the structure of the lead compound in silico—for example, by adding or changing functional groups—and use predictive models to assess how these changes affect potency, selectivity, and pharmacokinetic properties. sci-hub.boxnih.gov This iterative cycle of computational design and prediction significantly accelerates the development of potent and effective drug candidates. nih.govresearchgate.net

In Silico Prediction of Pharmacokinetic and Toxicological Profiles (ADME/Tox)

A critical aspect of drug development is understanding how a compound will behave in the body. In silico ADME/Tox models predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity of a molecule, helping to identify potential liabilities early in the discovery process. nih.govmdpi.comresearchgate.net These predictive models are often built using large datasets of experimental results and machine learning algorithms. mdpi.com

For this compound, a full in silico ADME/Tox profile would be generated to assess its drug-likeness. researchgate.net This includes predicting its oral bioavailability, ability to cross the blood-brain barrier (BBB), interaction with metabolic enzymes like the Cytochrome P450 family, and potential for various toxicities such as carcinogenicity or hepatotoxicity. researchgate.net These predictions are essential for prioritizing candidates and minimizing late-stage failures in drug development. nih.govresearchgate.net

Table 3: Illustrative In Silico ADME/Tox Profile for this compound

| Parameter | Property Assessed | Predicted Outcome (Conceptual) |

|---|---|---|

| Absorption | Human Intestinal Absorption (HIA) | Predicted as High/Low based on physicochemical properties. |

| Caco-2 Permeability | Predicts the rate of passage across the intestinal wall. | |

| Distribution | Blood-Brain Barrier (BBB) Permeability | Yes/No prediction; indicates potential for CNS effects. researchgate.net |

| Plasma Protein Binding (PPB) | Percentage bound; affects the amount of free, active drug. | |

| Metabolism | Cytochrome P450 (CYP) Inhibition | Predicts inhibition of key metabolic enzymes (e.g., CYP2D6, CYP3A4). |

| CYP Substrate | Predicts whether the compound is metabolized by specific CYP enzymes. | |

| Excretion | Total Clearance | Predicts the rate at which the compound is removed from the body. |

| Toxicity | AMES Mutagenicity | Predicts the potential to cause DNA mutations. |

| Carcinogenicity | Yes/No prediction for cancer-causing potential. researchgate.net | |

| Hepatotoxicity | Predicts the potential to cause liver damage. researchgate.net |

Advanced Characterization and Analytical Methodologies in 2 Oxazol 2 Yl Ethanamine Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the structural analysis of organic molecules. By examining the interaction of electromagnetic radiation with the compound, these techniques provide detailed information about the molecular framework, functional groups, and electronic environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds in solution. mdpi.com For 2-(Oxazol-2-YL)ethanamine, ¹H and ¹³C NMR are crucial for confirming the connectivity of atoms.

¹H NMR Spectroscopy: This technique provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The expected signals for this compound would include distinct resonances for the two protons on the oxazole (B20620) ring, the two methylene groups (-CH₂-) of the ethylamine (B1201723) chain, and the amine (-NH₂) protons. The coupling between adjacent methylene groups would result in triplet patterns, a key diagnostic feature.

¹³C NMR Spectroscopy: This method identifies the different carbon environments in the molecule. The spectrum for this compound is expected to show five distinct signals corresponding to the three carbons of the oxazole ring and the two carbons of the ethylamine side chain. The chemical shifts provide insight into the electronic nature of each carbon atom. researchgate.netresearchgate.net Due to fast tautomerization or other dynamic processes in some heterocyclic systems, signals from ring carbons can sometimes be broad or difficult to detect in solution, a challenge that can be overcome with solid-state NMR techniques. mdpi.com

2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish definitive structural assignments. A COSY spectrum would show correlations between the protons of the adjacent methylene groups, while an HSQC spectrum would link each proton signal to its directly attached carbon atom, confirming the C-H framework of the molecule.

Interactive Data Table: Expected NMR Chemical Shifts for this compound

Note: These are predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary depending on the solvent and other conditions.

| Atom Position | Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling |

|---|---|---|---|---|

| Oxazole H-4 | ¹H | ~7.8 - 8.0 | Singlet (or Doublet) | - |

| Oxazole H-5 | ¹H | ~7.0 - 7.2 | Singlet (or Doublet) | - |

| -CH₂- (adjacent to oxazole) | ¹H | ~3.1 - 3.3 | Triplet | J ≈ 6-7 Hz |

| -CH₂- (adjacent to NH₂) | ¹H | ~3.0 - 3.2 | Triplet | J ≈ 6-7 Hz |

| -NH₂ | ¹H | Variable (broad singlet) | Singlet | - |

| Oxazole C-2 | ¹³C | ~160 - 165 | - | - |

| Oxazole C-4 | ¹³C | ~138 - 142 | - | - |

| Oxazole C-5 | ¹³C | ~125 - 128 | - | - |

| -CH₂- (adjacent to oxazole) | ¹³C | ~40 - 45 | - | - |

| -CH₂- (adjacent to NH₂) | ¹³C | ~35 - 40 | - | - |

Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions. nih.gov It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion, allowing for the determination of the elemental formula. For this compound (C₅H₈N₂O), the calculated exact mass of the protonated molecule [M+H]⁺ is 113.0715. HRMS can confirm this mass with high precision, distinguishing it from other compounds with the same nominal mass.

Electrospray Ionization (ESI): ESI is a soft ionization technique that allows intact molecules to be transferred from solution to the gas phase as ions, typically as protonated molecules [M+H]⁺. agsanalitica.com This method is particularly suitable for polar compounds like this compound and serves as the interface for liquid chromatography-mass spectrometry (LC-MS).

Time-of-Flight (TOF) and Tandem Mass Spectrometry (MS/MS): A TOF analyzer separates ions based on their flight time, providing high resolution and mass accuracy. nih.gov In tandem MS (MS/MS), a specific parent ion is selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed. This process provides valuable structural information. The fragmentation of the this compound ion would likely involve cleavage of the ethylamine side chain and fragmentation of the oxazole ring, with the resulting pattern serving as a structural fingerprint. mdpi.comnih.gov

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. researchgate.net The resulting spectrum provides information about the presence of specific functional groups. nih.gov For this compound, the FT-IR spectrum is expected to show characteristic absorption bands confirming its key structural features. researchgate.netresearchgate.net

Interactive Data Table: Key FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amine) | Stretching | 3300 - 3500 (typically two bands for -NH₂) |

| C-H (Oxazole ring) | Stretching | 3050 - 3150 |

| C-H (Aliphatic -CH₂-) | Stretching | 2850 - 2960 |

| C=N (Oxazole ring) | Stretching | 1640 - 1680 |

| N-H (Amine) | Bending (Scissoring) | 1590 - 1650 |

| C-O-C (Oxazole ring) | Stretching | 1050 - 1150 |

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, corresponding to the promotion of electrons to higher energy orbitals. The oxazole ring in this compound contains π-electrons and acts as a chromophore, which is expected to absorb in the UV region. The resulting spectrum, characterized by the wavelength of maximum absorbance (λmax), can be used for quantitative analysis and to study the electronic properties of the molecule. Solvatochromism or solvatofluorism studies, which examine the shift in absorbance or fluorescence maxima in solvents of different polarities, can provide insights into the nature of the electronic transitions and the dipole moment of the molecule in its ground and excited states.

Chromatographic Techniques for Separation, Purity Assessment, and Quantification

Chromatographic methods are essential for separating this compound from reaction mixtures, identifying impurities, and performing quantitative analysis.

High-Performance Liquid Chromatography (HPLC) and its higher-pressure counterpart, Ultra-Performance Liquid Chromatography (UPLC), are powerful techniques for separating, identifying, and quantifying components in a mixture. researchgate.net For a polar and basic compound like this compound, a reversed-phase HPLC method would typically be employed.

A standard method would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent like acetonitrile or methanol. mdpi.com Detection is commonly performed using a UV detector set at the λmax of the compound. The retention time under specific conditions is a characteristic property used for identification, while the peak area is proportional to the concentration, allowing for accurate quantification. UPLC offers advantages over traditional HPLC, including faster analysis times, better resolution, and lower solvent consumption, making it a superior technique for purity assessment. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify volatile and semi-volatile compounds. In the analysis of a compound like this compound, GC would separate it from other components in a mixture based on its boiling point and affinity for the chromatographic column's stationary phase. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This process causes the molecule to fragment in a reproducible way.

The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragments. For amine-containing compounds like ethanamines, characteristic fragmentation patterns often involve cleavage at the carbon-carbon bond alpha or beta to the nitrogen atom mdpi.com. For an oxazole derivative, fragmentation might involve the cleavage of the oxazole ring itself. The specific fragmentation pattern of this compound would need to be determined experimentally to create a reference spectrum for its identification in samples. In many cases, derivatization is employed for amine analysis by GC-MS to improve chromatographic behavior and produce characteristic mass spectra scispace.com.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a widely used, simple, and rapid chromatographic technique for the separation and identification of compounds. ijpsr.com It is often used to monitor the progress of chemical reactions, assess the purity of a substance, or determine appropriate solvent systems for larger-scale separations. ijpsr.commdpi.com

For this compound, a TLC analysis would involve spotting a solution of the compound onto a stationary phase (e.g., a silica gel plate) and developing it with a suitable mobile phase. The choice of mobile phase, typically a mixture of solvents, is critical for achieving good separation. nih.gov The position of the compound on the developed plate is described by its Retention Factor (Rf), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

Table 1: Representative TLC Parameters for Amine Compounds This table is illustrative and not specific to this compound.

| Compound Class | Stationary Phase | Example Mobile Phase | Detection Method | Typical Rf Range |

|---|---|---|---|---|

| Biogenic Amines | Silica Gel 60 F254 | Chloroform-Triethylamine (6:1) nih.gov | UV light (254 nm), Ninhydrin spray | 0.2 - 0.8 |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Analysis

If this compound were to be synthesized in a chiral form or if it formed suitable crystals, X-ray crystallography could provide precise information about its solid-state structure. The analysis would yield a detailed crystallographic information file (CIF) containing unit cell dimensions, space group, and atomic coordinates. This data is crucial for understanding intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. While no specific crystal structure for this compound is publicly available, studies on other substituted oxazole and imidazole derivatives demonstrate the utility of this technique for confirming molecular structures and packing arrangements in the solid state. nih.govresearchgate.netresearchgate.net

Advanced Analytical Methodologies for Complex Matrices

Analyzing compounds like this compound within complex matrices, such as biological fluids or environmental samples, requires advanced analytical methodologies to overcome interference from other components. Techniques like liquid chromatography-mass spectrometry (LC-MS) are often preferred over GC-MS for non-volatile compounds or those that are thermally unstable.

For particularly challenging matrices, two-dimensional chromatography (e.g., GCxGC-MS) can be employed to enhance separation power. Furthermore, sample preparation is a critical step. Methods such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are used to isolate and concentrate the analyte of interest, removing matrix components that could interfere with the analysis. The development of specific matrices for techniques like matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is also an area of research for analyzing small molecules in complex samples. nih.gov

Quality Control and Impurity Profiling in Research Samples

Quality control and impurity profiling are essential for ensuring the purity and consistency of any chemical compound used in research or pharmaceutical development. Impurity profiling involves the identification, quantification, and characterization of all potential impurities in a sample. nih.gov

For a research sample of this compound, a primary analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection would typically be used to assess its purity. Any peaks other than the main compound would be considered impurities. These could originate from starting materials, by-products of the synthesis, or degradation products.

LC-MS is a key tool for impurity profiling, as it can provide the molecular weights of unknown impurities, which is the first step in their structural elucidation. nih.gov Once identified, these impurities would be quantified, and their levels would be monitored to ensure they are below acceptable thresholds for the intended application.

Broader Applications and Future Perspectives of the 2 Oxazol 2 Yl Ethanamine Scaffold

Applications as Building Blocks in Materials Science

The inherent electronic and structural characteristics of the oxazole (B20620) ring, combined with the synthetic versatility of the ethanamine side chain, position 2-(oxazol-2-yl)ethanamine as a valuable component in the design and synthesis of advanced materials.

Optoelectronic Polymers

The oxazole nucleus is a known pharmacophore and is present in the backbone of many bioactive natural products and peptidomimetics. While direct applications of this compound in optoelectronic polymers are still an emerging area of research, the broader class of oxazole derivatives has shown significant promise. Oxazole-containing polymers are being investigated for their potential in optoelectronic devices due to their electronic properties and stability. The development of novel polymers incorporating the this compound moiety could lead to materials with tunable light-emitting and charge-transporting properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Biochemical Sensing Materials

The ability of the oxazole ring and the amine group to interact with various analytes makes the this compound scaffold a compelling candidate for the development of biochemical sensing materials. Polymers and surfaces functionalized with this moiety could be designed to selectively bind to specific biomolecules, such as proteins or nucleic acids, or to detect changes in their environment, such as pH or the presence of metal ions. The development of such materials could lead to advanced diagnostic tools and environmental monitoring systems.

Role in Polymer Synthesis and Modification

The bifunctional nature of this compound allows it to be utilized both as a monomer for polymerization and as a modifying agent for existing polymers. The amine group can participate in various polymerization reactions, such as polycondensation or ring-opening polymerization, to introduce the oxazole functionality into the polymer backbone.

Furthermore, the reactive amine group can be used to graft this compound onto pre-existing polymer chains, thereby modifying their surface properties, solubility, or biocompatibility. This approach offers a straightforward method to impart the unique characteristics of the oxazole ring to a wide range of polymeric materials.

Development of Agrochemicals (e.g., Pesticides, Herbicides)

Oxazole derivatives have been extensively studied for their biological activities, including their potential as agrochemicals. The oxazole ring is a key structural motif in a number of compounds with insecticidal, fungicidal, and herbicidal properties. A 2023 review highlighted the significant progress of oxazole derivatives in the discovery of new pesticides over the past two decades. researchgate.net While specific research on this compound in this context is not widely documented, its structural similarity to known agrochemically active oxazoles suggests its potential as a lead compound for the development of novel and effective crop protection agents. researchgate.net The ethanamine side chain provides a convenient point for chemical modification, allowing for the optimization of activity, selectivity, and environmental safety.

Engineering of Novel Bioactive Peptides and Macrocycles

The oxazole moiety is a common feature in a variety of naturally occurring bioactive peptides and macrocycles, particularly those isolated from marine organisms. researchgate.net These compounds often exhibit potent pharmacological properties, including antimicrobial, antiviral, and anticancer activities. researchgate.net The oxazole ring is thought to contribute to the conformational stability and biological activity of these molecules.

The incorporation of this compound as a non-natural amino acid analogue into peptide and macrocycle synthesis represents a promising strategy for the creation of novel therapeutic agents. This approach allows for the precise placement of the oxazole functionality within the molecular architecture, potentially leading to compounds with enhanced stability, target affinity, and novel mechanisms of action. Recent research has focused on the late-stage functionalization of oxazole-containing peptides to create macrocycles with potent bioactivities. ijpsonline.com

Emerging Research Frontiers and Interdisciplinary Studies

The unique combination of a stable aromatic heterocycle and a reactive primary amine in this compound opens up numerous avenues for future research and interdisciplinary collaboration. Emerging frontiers for this versatile scaffold are likely to include:

Coordination Chemistry: The nitrogen atom of the oxazole ring and the amine group can act as ligands for metal ions, leading to the formation of novel coordination complexes with potential applications in catalysis, sensing, and materials science.

Supramolecular Chemistry: The ability of the oxazole ring to participate in non-covalent interactions, such as hydrogen bonding and π-stacking, makes it an attractive building block for the construction of self-assembling systems and functional supramolecular materials.

Medicinal Chemistry: Beyond its use in peptides and macrocycles, the this compound scaffold can serve as a starting point for the synthesis of small molecule libraries for drug discovery programs targeting a wide range of diseases. The diverse biological activities reported for oxazole derivatives, including antimicrobial, anticancer, and anti-inflammatory properties, underscore the therapeutic potential of this chemical class. nih.gov

As synthetic methodologies advance and our understanding of the structure-activity relationships of oxazole-containing compounds deepens, the full potential of the this compound scaffold is poised to be realized across a multitude of scientific disciplines.

Challenges and Opportunities in Translational Research for Oxazole-Containing Amine Compounds

The journey of a promising chemical entity from laboratory discovery to clinical application is fraught with challenges. For oxazole-containing amine compounds, including the this compound scaffold, this translational research phase presents a unique set of hurdles and opportunities. While the inherent biological activity of the oxazole ring offers significant therapeutic potential, realizing this potential requires overcoming obstacles related to pharmacokinetics, scalability, and clinical validation.

A primary challenge in the translational path of many newly synthesized therapeutic agents, including oxazole derivatives, is achieving favorable pharmacokinetic properties. nih.gov Many promising compounds demonstrate high efficacy in initial in vitro studies but fail to advance to clinical trials due to poor bioavailability, rapid metabolism, and inadequate distribution to target tissues. nih.gov The oxazole scaffold itself, while a valuable pharmacophore, can present challenges in terms of solubility and metabolic stability.

However, these challenges also present significant opportunities for medicinal chemists. Strategic modification of the this compound scaffold can lead to vastly improved "drug-like" properties. For instance, research on oxazole-based ferroptosis inhibitors for central nervous system (CNS) diseases has shown that reducing the molecule's size, basicity, and the number of hydrogen bond donors can significantly enhance oral bioavailability and permeability across the blood-brain barrier. nih.gov In one study, a modified oxazole-containing compound demonstrated a remarkable 63% oral bioavailability and achieved high concentrations in the brain, making it a promising candidate for the chronic treatment of neurodegenerative diseases. nih.gov This highlights the opportunity to rationally design this compound derivatives with tailored pharmacokinetic profiles for specific therapeutic applications.

Another significant opportunity lies in the broad therapeutic window of the oxazole nucleus. The oxazole ring is a versatile scaffold that can be found in compounds with a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. nih.gov This versatility allows for the exploration of this compound derivatives across a spectrum of diseases. For example, derivatives of oxazol-2-amine have been investigated as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML). mdpi.com One such derivative, 5-(4-fluorophenyl)-N-phenyloxazol-2-amine, not only inhibited the target kinase but also demonstrated in vivo efficacy in a mouse xenograft model of AML. mdpi.com This underscores the potential to develop targeted therapies based on the this compound core structure.

The table below summarizes key research findings that illustrate the challenges and opportunities in the translational research of compounds containing an oxazole scaffold.

| Research Area | Key Challenge | Opportunity/Strategy | Compound Class | Notable Finding |

| Neurodegenerative Diseases | Poor oral bioavailability and blood-brain barrier penetration. | Modify the oxazole scaffold to reduce size, basicity, and hydrogen bond donors. | Oxazole-based ferroptosis inhibitors | A modified compound achieved 63% oral bioavailability and high brain concentrations. nih.gov |

| Acute Myeloid Leukemia | Translating in vitro potency to in vivo efficacy. | Develop targeted inhibitors based on the oxazole-amine core. | Oxazol-2-amine derivatives | A derivative inhibited FLT3 kinase and tumor growth in a xenograft mouse model. mdpi.com |

| General Drug Discovery | Unfavorable pharmacokinetic properties of novel compounds. | Utilize the oxazole ring as a versatile pharmacophore for diverse therapeutic targets. | Various oxazole derivatives | The oxazole nucleus is present in numerous compounds with a wide range of biological activities. nih.gov |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(Oxazol-2-YL)ethanamine, and how are reaction conditions optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting oxazole derivatives with ethylenediamine under reflux in ethanol or methanol (70–80°C, 6–12 hours) yields the target amine. Purification involves recrystallization or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) . Scalable methods like continuous flow synthesis improve yield and purity in industrial settings .

- Key Considerations : Solvent polarity and temperature critically influence reaction rates. Ethanol is preferred for its balance of polarity and boiling point, minimizing side products.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C NMR confirms structural integrity. For example, the oxazole proton resonates at δ 8.1–8.3 ppm, while the ethanamine chain shows signals at δ 2.7–3.1 ppm (CH₂) and δ 1.2–1.5 ppm (NH₂) .

- X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths and angles (e.g., C-N bond: ~1.34 Å in oxazole rings) .

- MS : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 139.1) .

Q. What are the common chemical reactions involving this compound, and how are they optimized?

- Reactions :

- Oxidation : KMnO₄ in acidic conditions converts the amine to nitro or carbonyl derivatives .

- Substitution : Chlorine in benzoxazole analogs undergoes nucleophilic displacement with amines (e.g., morpholine) under basic conditions (NaOH, 60°C) .

- Optimization : Catalysts like HATU enhance coupling efficiency in amidation reactions (e.g., 57% yield in macrocyclic BACE-1 inhibitor synthesis) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the reactivity of this compound under varying pH and temperature conditions?

- Methodology :

- pH Studies : Conduct reactions in buffered solutions (pH 3–10) to assess protonation effects on nucleophilicity. For example, the amine group’s reactivity decreases at low pH due to protonation .

- Temperature Gradients : Use differential scanning calorimetry (DSC) to monitor exothermic/endothermic transitions (e.g., decomposition above 200°C) .

- Data Analysis : Compare kinetic parameters (e.g., k values) via Arrhenius plots to identify optimal conditions .

Q. How should contradictions between computational predictions and experimental data (e.g., bond lengths, reaction yields) be resolved?

- Approach :

- DFT Calibration : Use hybrid functionals (e.g., B3LYP) to model electronic structures. Discrepancies in bond lengths (>0.05 Å vs. X-ray data) may require adjusting exact-exchange parameters .

- Experimental Validation : Repeat syntheses with controlled variables (e.g., inert atmosphere) to isolate confounding factors .

Q. What computational methods are suitable for predicting the electronic properties and bioactivity of this compound derivatives?

- Tools :

- Molecular Docking : AutoDock Vina assesses binding affinities to biological targets (e.g., BACE-1 enzyme for Alzheimer’s research) .

- DFT Calculations : Gaussian 16 computes HOMO-LUMO gaps (~4.5 eV for oxazole derivatives), correlating with redox stability .

Q. What strategies mitigate challenges in mechanistic studies of this compound’s substitution reactions?

- Methods :

- Isotopic Labeling : Use ¹⁵N-labeled ethylenediamine to track amine participation in substitution pathways .